molecular formula C15H15NO2 B14279124 Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate CAS No. 138153-86-3

Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate

Cat. No.: B14279124
CAS No.: 138153-86-3
M. Wt: 241.28 g/mol
InChI Key: IRUAGTQZWKLLHV-UHFFFAOYSA-N
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Description

Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. For instance, in biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-methylbiphenyl: Shares the biphenyl core but lacks the amino and carboxylate groups.

    Biphenyl-2-carboxylic acid: Contains the carboxylate group but lacks the amino group and methyl substitution.

Uniqueness

Methyl 4’-amino-6-methyl[1,1’-biphenyl]-2-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .

Properties

CAS No.

138153-86-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)-3-methylbenzoate

InChI

InChI=1S/C15H15NO2/c1-10-4-3-5-13(15(17)18-2)14(10)11-6-8-12(16)9-7-11/h3-9H,16H2,1-2H3

InChI Key

IRUAGTQZWKLLHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C2=CC=C(C=C2)N

Origin of Product

United States

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